Product packaging for Roxatidine-d10 Acetate Hydrochloride(Cat. No.:CAS No. 1794898-04-6)

Roxatidine-d10 Acetate Hydrochloride

Cat. No.: B586260
CAS No.: 1794898-04-6
M. Wt: 394.962
InChI Key: FEWCTJHCXOHWNL-PBQOSDORSA-N
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Description

Overview of Roxatidine (B1205453) Acetate (B1210297) and its Significance as a Histamine (B1213489) H2 Receptor Antagonist Prodrug

Roxatidine acetate hydrochloride is a second-generation histamine H2 receptor antagonist. simsonpharma.comnih.gov It functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body to its active metabolite, roxatidine. acanthusresearch.comnih.gov This active form competitively inhibits the action of histamine at the H2 receptors on the parietal cells of the stomach. nih.govmusechem.com By blocking these receptors, roxatidine effectively suppresses gastric acid secretion, which is a key factor in the pathophysiology of various gastrointestinal disorders. simsonpharma.comnih.gov

The clinical significance of roxatidine acetate lies in its application for conditions characterized by excessive stomach acid, such as gastric and duodenal ulcers, Zollinger-Ellison syndrome, and erosive esophagitis. clearsynth.com Following oral administration, roxatidine acetate is almost completely absorbed and rapidly converted to roxatidine by esterases. acanthusresearch.com

The mechanism of action involves the competitive blockade of histamine H2 receptors, which leads to a reduction in both basal and stimulated gastric acid secretion. acanthusresearch.com This targeted action has made it a subject of significant clinical and academic interest.

Key Properties of Roxatidine Acetate
PropertyDescriptionReference
Drug ClassHistamine H2 Receptor Antagonist simsonpharma.com
ProdrugMetabolized to the active compound, roxatidine acanthusresearch.com
Mechanism of ActionCompetitive inhibitor of histamine at parietal cell H2 receptors nih.gov
Primary EffectSuppression of gastric acid secretion acanthusresearch.com

Rationale for Deuterium (B1214612) Labeling (Roxatidine-d10) in Research Applications

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in pharmaceutical research. simsonpharma.comnih.gov This seemingly minor structural modification can have a significant impact on a molecule's physicochemical properties, most notably its metabolic stability. musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. tandfonline.com

In the context of Roxatidine-d10 Acetate Hydrochloride, the "d10" designation indicates that ten hydrogen atoms in the roxatidine molecule have been replaced with deuterium. This specific labeling is not intended to create a new therapeutic entity with enhanced clinical efficacy, but rather to serve as a sophisticated tool for research. One of the primary applications of such deuterated compounds is in drug metabolism and pharmacokinetic (DMPK) studies. simsonpharma.comclearsynth.com

By using a deuterated version of the drug, researchers can more easily trace and identify its metabolic products. A study on the metabolism of roxatidine acetate hydrochloride utilized the co-administration of the radiolabeled (14C) and the deuterated (d10) versions of the compound to facilitate the isolation and identification of numerous urinary metabolites in animal models. nih.gov The distinct mass of the deuterated compound allows for its differentiation from the non-labeled drug and its metabolites using mass spectrometry. musechem.com

Furthermore, deuterated compounds are frequently employed as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comnih.gov The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, helps to improve the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and analysis. nih.gov

Applications of Deuterium Labeling in Pharmaceutical Research
ApplicationRationaleReference
Metabolic Pathway TracingThe higher mass of deuterium allows for easy tracking of the compound and its metabolites. simsonpharma.com
Pharmacokinetic StudiesHelps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug. acs.org
Internal Standards in BioanalysisImproves the accuracy and reproducibility of quantitative assays. acanthusresearch.com
Investigating Kinetic Isotope EffectsThe stronger C-D bond can slow down metabolic processes, allowing for detailed study of metabolic pathways. tandfonline.com

Scope and Focus of Academic Inquiry for Deuterated Pharmaceutical Compounds

The academic inquiry into deuterated pharmaceutical compounds like this compound is multifaceted. A significant area of research focuses on elucidating the metabolic fate of drugs. The use of deuterated analogs allows for a more precise mapping of metabolic pathways and the identification of previously unknown metabolites. clearsynth.com The study involving Roxatidine-d10, for instance, led to the identification of 15 different urinary metabolites. nih.gov

Another key area of academic interest is the exploration of the kinetic isotope effect to modulate a drug's pharmacokinetic profile. nih.govtandfonline.com While not the primary purpose of using Roxatidine-d10 in the cited metabolic study, the principle of slowed metabolism due to deuteration is a major driver for the development of some deuterated drugs intended for therapeutic use. nih.gov Academic research in this area investigates how the position and number of deuterium atoms can influence a drug's half-life, reduce the formation of toxic metabolites, and potentially lead to improved therapeutic outcomes. nih.gov

Furthermore, the development and validation of advanced analytical methodologies form a crucial part of academic research on deuterated compounds. The use of these compounds as internal standards in mass spectrometry-based bioanalysis is a prime example. tandfonline.com Research in this domain aims to enhance the sensitivity, specificity, and reliability of methods for quantifying drugs and their metabolites in complex biological matrices. nih.gov

Synthetic Pathways and Isotopic Derivatization of this compound

This compound is a deuterated analog of roxatidine acetate hydrochloride, a histamine H₂ receptor antagonist. The incorporation of ten deuterium atoms into the molecule makes it a valuable tool, primarily as an internal standard for the quantification of roxatidine in biological samples by mass spectrometry (MS). The stable, heavy isotopes minimally alter the chemical properties of the molecule while providing a distinct mass shift, enabling precise and accurate measurement in pharmacokinetic and metabolic studies. The synthesis of this isotopically labeled compound involves a multi-step process that combines the established synthesis of the parent drug with specialized techniques for deuterium incorporation.

Properties

CAS No.

1794898-04-6

Molecular Formula

C19H29ClN2O4

Molecular Weight

394.962

IUPAC Name

[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride

InChI

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2;

InChI Key

FEWCTJHCXOHWNL-PBQOSDORSA-N

SMILES

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl

Synonyms

2-(Acetyloxy)-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Hydrochloride;  Altat-d10;  Gastralgin-d10;  HOE 760-d10;  Neo H2-d10;  Roxit-d10;  TZU 0460-d10; 

Origin of Product

United States

Applications of Roxatidine D10 Acetate Hydrochloride in Analytical Science

Development of Internal Standards for Quantitative Analytical Methods

The use of an internal standard is a cornerstone of quantitative analysis, designed to correct for the variability inherent in sample processing and instrumental analysis. scispace.com An ideal internal standard mimics the chemical and physical behavior of the analyte of interest throughout the entire analytical procedure, from extraction to detection. lcms.cz

In mass spectrometry (MS), stable isotopically labeled (SIL) compounds like Roxatidine-d10 Acetate (B1210297) Hydrochloride are considered the gold standard for internal standards. scispace.com The rationale for their use is based on several key properties:

Co-elution: Deuterated analogs exhibit nearly identical chromatographic retention times to their non-deuterated counterparts. This ensures that both the analyte and the internal standard experience the same matrix effects and ionization conditions at the same time.

Physicochemical Similarity: The substitution of hydrogen with deuterium (B1214612), its heavier isotope, results in a compound with the same chemical properties, polarity, and extraction recovery as the analyte.

Mass Differentiation: Despite these similarities, the deuterated standard has a distinct, higher mass-to-charge ratio (m/z) that is easily resolved from the analyte by a mass spectrometer.

This combination of properties allows the deuterated internal standard to accurately compensate for variations during sample preparation and analysis, such as extraction losses or fluctuations in instrument response due to ion suppression from the sample matrix. lcms.cz The use of a deuterated analog significantly improves the precision, accuracy, and robustness of quantitative assays. scispace.comlcms.cz

Quantitative analysis using an internal standard like Roxatidine-d10 Acetate Hydrochloride relies on the principle of isotope dilution mass spectrometry. The process involves the development of a calibration curve.

A series of calibration standards are prepared with known, varying concentrations of the target analyte (roxatidine).

A constant, known amount of the internal standard (this compound) is added to each calibration standard, as well as to the unknown samples (e.g., plasma). lcms.cz

Following sample preparation and analysis (e.g., by LC-MS), the instrument measures the peak area response for both the analyte and the internal standard.

A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the concentration of the analyte for each calibration standard. lcms.cz

The concentration of the analyte in an unknown sample is then determined by calculating its peak area ratio and interpolating this value on the calibration curve. jfda-online.comspringernature.com

This ratiometric approach ensures that any procedural variations affecting the analyte will also affect the internal standard to the same degree, thus canceling out the error and leading to a highly accurate quantification. lcms.cz

Chromatographic Methodologies Utilizing this compound

Chromatography is the essential separation step prior to detection in most quantitative bioanalytical methods. This compound is used as an internal standard in methods developed to separate roxatidine (B1205453) from endogenous components in complex samples like human plasma. jfda-online.comnih.gov

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the most common technique for the analysis of roxatidine in biological fluids. jfda-online.comnih.gov The development of a robust HPLC method is critical for achieving the necessary separation and sensitivity. As a deuterated analog, this compound would co-elute with roxatidine under these conditions. Several HPLC methods have been established for the analysis of the non-deuterated compound, providing a framework for its quantification using the deuterated standard.

ParameterMethod 1 bepls.comMethod 2 jfda-online.comresearchgate.net
Column Thermo Scientific BDS C18 (4.6 µm, 250 mm, 5 µm particles)Not specified
Mobile Phase 1 M Ammonium Acetate Buffer (pH 7.5) : Methanol (76:24 v/v)20 mM KH₂PO₄ (pH 7.0) : Acetonitrile (5:1 v/v)
Flow Rate 1.0 mL/minNot specified
Detection UVUV
Retention Time (Roxatidine) 12.92 minNot specified

While HPLC is more prevalent today, Gas Chromatography (GC) has been used for roxatidine analysis in the past. jfda-online.com A GC-based method would require specific considerations due to the lower volatility and polar nature of roxatidine.

For a successful GC-MS analysis, a derivatization step is often necessary to convert the analyte and internal standard into more volatile and thermally stable compounds. springernature.com This typically involves reacting the molecules with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce trimethylsilyl (B98337) derivatives. springernature.com Following derivatization, the sample is injected into the GC-MS system. This compound would undergo the same derivatization process and serve as the internal standard for quantification, typically using selected ion monitoring (SIM) to ensure specificity. springernature.com

Mass Spectrometric Techniques for this compound Analysis

Mass spectrometry is the detection method of choice for quantitative bioanalysis due to its superior sensitivity and selectivity. When using this compound as an internal standard, techniques such as electrospray ionization (ESI) are commonly employed to generate ions for MS analysis. nih.govnih.gov

The mass spectrometer can be operated in different modes for quantification:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte and the internal standard. For example, a method for roxatidine used SIM mode to monitor the protonated molecular ion [M+H]⁺ at m/z 307.3. nih.govresearchgate.net

Multiple Reaction Monitoring (MRM): This technique, used in tandem mass spectrometry (MS/MS), offers even greater selectivity. A specific precursor ion is selected, fragmented, and a specific product ion is monitored. This transition from precursor to product ion is highly specific to the compound of interest. nih.gov

Research has identified specific mass transitions for roxatidine and its deuterated analog, which are crucial for developing a highly selective MRM method.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Roxatidine307.3107.1 nih.gov
Roxatidine307114
Roxatidine-d10317114

The difference in the precursor ion mass (307 vs. 317) clearly distinguishes the analyte from its deuterated internal standard, while the shared product ion in some cases can confirm their structural similarity. This high degree of specificity minimizes interferences and ensures reliable quantification, even at very low concentrations in complex biological matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

In the field of pharmacokinetics and clinical analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for quantifying drugs and their metabolites in biological matrices. This compound is an ideal internal standard for developing and validating robust LC-MS methods for the determination of roxatidine.

When analyzing complex samples like human plasma, matrix effects can cause unpredictable ion suppression or enhancement, leading to inaccurate quantification. As an internal standard, this compound is added to samples at a known concentration before processing. Because it co-elutes with the unlabeled roxatidine and has nearly identical physicochemical properties, it experiences the same extraction inefficiencies, matrix effects, and ionization variability as the analyte. By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to highly reliable results. nih.gov

A typical LC-MS/MS method for roxatidine would monitor specific mass transitions. For roxatidine, the transition of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 307.3 to a specific product ion, such as m/z 107.1, is monitored. nih.gov For the internal standard, Roxatidine-d10, a corresponding shift in the precursor ion is observed to approximately m/z 317.3, which would fragment to a similarly stable product ion. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and without interference.

Table 1: Representative Parameters for an LC-MS/MS Method for Roxatidine Quantification This table is generated based on published methods for roxatidine analysis and established principles of using deuterated internal standards.

ParameterValue
Chromatography
ColumnC18 Reverse Phase (e.g., Hydrosphere C18) nih.gov
Mobile PhaseMethanol and Ammonium Formate Buffer nih.gov
Flow Rate0.2 mL/min nih.gov
Run Time~5 minutes nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) nih.gov
Roxatidine Transitionm/z 307.3 → m/z 107.1 nih.gov
Roxatidine-d10 Transitionm/z 317.3 → m/z 114.0 (Theoretically shifted)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common for compounds like roxatidine, Gas Chromatography (GC) has also been utilized for its analysis. tcichemicals.com GC-based methods often require a chemical derivatization step to increase the volatility and thermal stability of the analyte before it can be vaporized and passed through the GC column. An assay for roxatidine in biological fluids has been described that involves extraction followed by esterification with propionic anhydride (B1165640) to create a more volatile derivative suitable for GC analysis. tcichemicals.com

In a GC-MS adaptation of such a method, the use of this compound as an internal standard would be crucial. The multi-step sample preparation process, including liquid-liquid extraction and chemical derivatization, introduces potential sources of variability. A deuterated internal standard tracks the analyte through each step. Any loss of material during extraction or incomplete derivatization will affect both the analyte and the standard proportionally. This ensures that the final analyte-to-internal standard ratio measured by the mass spectrometer remains accurate, correcting for procedural inconsistencies. Stable isotope-labeled molecules are considered the ideal internal standards for GC-MS as they share chemical and chromatographic characteristics with the target analyte. researchgate.net

Fragmentation Pathway Analysis and Isotope Cluster Confirmation

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented by collision-induced dissociation (CID) to produce characteristic product ions. Understanding the fragmentation pathway is essential for developing a selective and sensitive detection method. For roxatidine, which has a protonated molecular ion [M+H]⁺ at m/z 307.3, a common and stable fragmentation involves the cleavage of the molecule to produce a prominent product ion at m/z 107.1. nih.gov This fragment likely corresponds to the hydroxybenzyl moiety, a stable structural component of the molecule.

When this compound is used, its precursor ion is shifted by approximately 10 mass units. The fragmentation pattern is expected to be analogous to the unlabeled compound. For instance, a known transition for a deuterated roxatidine standard is from a precursor ion of m/z 317 to a product ion of m/z 114, indicating that the deuterium labels are retained on the portion of the molecule that is fragmented off.

Isotope Cluster Confirmation is performed using high-resolution mass spectrometry (HRMS) to verify the identity and isotopic purity of the labeled standard. The mass spectrum of unlabeled roxatidine will show a primary peak for the monoisotopic mass and smaller peaks for naturally occurring heavier isotopes (e.g., ¹³C). The spectrum for this compound, however, will show a cluster of peaks centered at a mass approximately 10 Da higher. The distribution and relative intensity of these peaks within the cluster confirm the degree of deuterium incorporation and ensure that the standard is of high isotopic purity, which is critical for its function in quantitative analysis.

Validation of Analytical Methods (Specificity, Linearity, Precision, Accuracy in Research Matrices)

The use of this compound is instrumental in the validation of bioanalytical methods according to regulatory guidelines. A validated method ensures that the results are reliable and reproducible.

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. By using a mass spectrometer to monitor a unique mass transition for roxatidine that is different from its deuterated internal standard and any endogenous matrix components, high specificity is achieved.

Linearity: Linearity is established by analyzing a series of calibration standards to demonstrate a proportional relationship between concentration and instrument response. A calibration curve is constructed by plotting the analyte/internal standard peak area ratio against the analyte concentration. The use of Roxatidine-d10 ensures the robustness of this relationship across a defined concentration range. For roxatidine, linearity has been demonstrated over ranges such as 1-1000 ng/mL with correlation coefficients (r²) greater than 0.998. nih.gov

Precision and Accuracy: Precision measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The deuterated internal standard corrects for random and systematic errors, significantly improving both precision and accuracy. nih.gov Published methods for roxatidine have achieved intra- and inter-day precision (as coefficient of variation) between 3.3-8.8% and accuracy within 102.3-110.0% of the nominal value. nih.gov

Table 2: Representative Validation Data for a Roxatidine LC-MS/MS Assay This table is a composite representation based on published validation results for roxatidine bioanalytical methods. nih.govnih.gov

Validation ParameterLow QC (e.g., 5 ng/mL)Medium QC (e.g., 100 ng/mL)High QC (e.g., 400 ng/mL)Acceptance Criteria
Intra-Day Precision (%CV) 8.8%4.1%3.3%≤15%
Intra-Day Accuracy (%) 103.4%105.2%108.8%85-115%
Inter-Day Precision (%CV) 6.2%5.8%5.3%≤15%
Inter-Day Accuracy (%) 102.3%106.5%110.0%85-115%
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99

Mechanistic Investigation of Biotransformation Using Deuterated Analogs

Prodrug Hydrolysis to Roxatidine (B1205453) and Subsequent Metabolic Pathways

Roxatidine acetate (B1210297) is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to its active therapeutic agent, roxatidine. frontiersin.orgnih.gov This initial hydrolysis and the subsequent metabolic steps are critical for the drug's efficacy.

The conversion of roxatidine acetate to its active form, roxatidine, is a rapid and efficient hydrolysis reaction. nih.govnih.gov This deacetylation is primarily carried out by esterase enzymes present in the small intestine, plasma, and liver. nih.govgoogle.com The high catalytic efficiency of these enzymes ensures that the prodrug is quickly converted to the pharmacologically active roxatidine upon absorption. nih.govnih.gov The use of a deuterated analog like Roxatidine-d10 Acetate Hydrochloride, where deuterium (B1214612) labels are on the piperidine (B6355638) ring, does not typically interfere with this enzymatic cleavage of the acetate group. nih.gov

Once formed, roxatidine undergoes further metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govontosight.ai Key metabolic transformations include hydroxylation of the piperidine ring and modifications to the side chains. nih.govnih.gov Specific CYP isoforms, such as CYP2A6 and CYP2D6, have been identified as being involved in the metabolism of roxatidine's downstream metabolites. nih.gov The use of this compound is invaluable for these studies, as the deuterated metabolites can be clearly distinguished and quantified using mass spectrometry, aiding in the precise identification of metabolic pathways. nih.gov

Elucidation of Deuterium Loss Mechanisms During Biotransformation

Observing the loss of deuterium from a labeled drug during metabolism can provide direct evidence of specific enzymatic reactions and their mechanisms. nih.gov

Hydroxylation, a common metabolic reaction catalyzed by CYP enzymes, involves the breaking of a carbon-hydrogen (or carbon-deuterium) bond. uniba.it When a deuterium atom is located at a site of hydroxylation, its removal can provide insights into the reaction's stereochemistry. nih.gov Living systems are inherently chiral, and enzymes often interact with substrates in a highly specific three-dimensional manner. nih.govslideshare.net In the metabolism of roxatidine, hydroxylation on the piperidine ring is a known pathway. nih.gov Studies with RA-d10, a roxatidine analog deuterated on the piperidine ring, have shown an unexpected loss of three or four deuterium atoms from oxygenated metabolites, indicating complex enzymatic processing at this site. nih.gov The stereospecificity of this deuterium loss can help define the orientation of the roxatidine molecule within the active site of the metabolizing enzyme. nih.gov

Quantifying the degree of deuterium loss from specific molecular positions is crucial for understanding the prominence of different metabolic routes. Techniques like gas chromatography-mass spectrometry (GC/MS) are used to isolate and identify metabolites, allowing for the determination of deuterium retention or loss. nih.gov For instance, a study on the metabolism of roxatidine acetate deuterated on the piperidine ring (RA-d10) in rats and dogs identified 15 urinary metabolites and quantified the deuterium loss in those that were hydroxylated on the piperidine ring. nih.gov

Below is an illustrative data table based on the types of findings from such studies.

MetaboliteSite of MetabolismPercentage of Deuterium Loss (Illustrative)Implied Metabolic Activity
M-3Piperidine Ring Hydroxylation60-80%High CYP activity at this position
M-4Piperidine Ring Hydroxylation60-80%High CYP activity at this position
Aromatic MetabolitesAromatic Ring Hydroxylation<5%Minor pathway
N-demethylated MetabolitesSide Chain N-demethylation<5%Minor pathway
This table is illustrative. Data is based on findings reported for piperidine ring hydroxylation of RA-d10, showing significant deuterium loss, while other pathways were minor. nih.gov

Investigation of Isotope Effects on Metabolic Rates and Product Formation

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). nih.gov This can slow down reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE). ismrm.orgdocumentsdelivered.comyoutube.com Investigating the KIE provides valuable information on reaction mechanisms and can influence drug design. nih.govtandfonline.com

Primary Kinetic Isotope Effects in Enzymatic Reactions

The primary kinetic isotope effect (KIE) is a phenomenon observed when the replacement of an atom at a reactive center with its heavier isotope leads to a change in the reaction rate. portico.org In the context of drug metabolism, this is most often studied by substituting a hydrogen atom with a deuterium atom at a site of enzymatic attack. The basis for the KIE lies in the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org The C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage, making it effectively stronger and more stable than a C-H bond. portico.orgyoutube.com

This principle is particularly relevant for reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily, which are responsible for the oxidative metabolism of a vast number of drugs. nih.govnih.gov If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.govresearchgate.net The observation of a significant primary deuterium KIE (typically a ratio of reaction rates, kH/kD, greater than 2) is strong evidence that C-H bond abstraction is a rate-limiting part of the enzymatic mechanism. portico.orgnih.gov

In studies involving the metabolism of Roxatidine Acetate, a primary isotope effect was observed on the in vivo conversion rate when using the deuterated analog, Roxatidine-d10. nih.gov This finding suggests that the cleavage of a C-H bond on the piperidine ring, which was labeled with deuterium, is at least partially rate-limiting in its metabolic pathway. nih.gov

Table 1: Illustrative Impact of Primary KIE on Metabolic Rate

CompoundSite of MetabolismBond Being CleavedRelative Rate of Metabolism (Conceptual)Observed Effect
Roxatidine AcetatePiperidine RingC-HNormalStandard metabolic conversion.
Roxatidine-d10 AcetatePiperidine RingC-DSlowerA primary isotope effect was noted on the in vivo conversion rate. nih.gov

Secondary Isotope Effects on Chromatographic Retention Times

Beyond influencing reaction rates, isotopic substitution can also lead to secondary isotope effects, which manifest as differences in physical properties. One such observable effect is the alteration of retention times in liquid chromatography. researchgate.net In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds frequently exhibit slightly shorter retention times than their non-deuterated (protiated) counterparts. nih.govnih.gov

This phenomenon occurs because the substitution of hydrogen with the larger deuterium atom can lead to subtle changes in molecular size, shape, and bond polarizability. nih.govcchmc.org These changes can weaken the hydrophobic (van der Waals) interactions between the analyte and the nonpolar stationary phase of the chromatography column. researchgate.netcchmc.org Weaker interactions result in the deuterated compound spending less time adsorbed to the stationary phase and eluting slightly earlier than its protiated analog. nih.gov

For this compound and its metabolites, a secondary isotope effect was observed on their retention times in HPLC analysis. nih.gov This chromatographic separation between the deuterated and non-deuterated versions, while often slight, is a direct physical manifestation of the isotopic labeling.

Table 2: Representative Secondary Isotope Effect on HPLC Retention Time

Compound PairChromatographic SystemObserved PhenomenonTypical Retention Time Difference (Hypothetical)
Roxatidine vs. Roxatidine-d10Reversed-Phase HPLCDeuterated analog elutes slightly earlier.Δt_R = 0.05 - 0.20 minutes

Metabolite Profiling and Identification in Non-Human Biological Systems

Stable isotope labeling is a cornerstone of modern metabolomics and drug metabolism studies. tandfonline.comdoi.org It allows for the precise tracing of a drug's fate within a complex biological system, facilitating the confident identification of metabolites against a high background of endogenous molecules. nih.gov

Use of this compound for Metabolite Tracing

The use of this compound is an exemplary application of stable isotope labeling for metabolite tracing. When a deuterated drug is administered, it and all of its subsequent metabolites will carry a specific mass signature—in this case, an increase in mass due to the ten deuterium atoms on the piperidine ring. This mass shift allows for their unambiguous detection using mass spectrometry (MS). nih.gov

In a study investigating the metabolism of Roxatidine, researchers co-administered the ¹⁴C-radiolabeled drug with the d10-deuterated version (Roxatidine-d10) to rats and dogs. nih.gov This dual-labeling strategy proved highly effective. The ¹⁴C label allowed for the easy quantification and isolation of all drug-related material, while the distinct isotopic pattern from the d10 label served as a clear and specific tracer, confirming that the isolated compounds were indeed derived from the administered drug. nih.gov This approach significantly expedited the isolation and subsequent identification of numerous metabolites from urine samples. nih.gov

Structural Elucidation of Novel Metabolites in Animal Models (e.g., rats, dogs)

The application of this compound in animal models has been instrumental in the structural elucidation of its metabolites. Through studies in rats and dogs, a total of 15 urinary metabolites were isolated and identified, a feat greatly aided by the deuterated tracer. nih.gov

The major metabolites were found to be consistent between the two species, with the exception of one metabolite that was unique to the rat. nih.gov A particularly insightful discovery from this research was the identification of metabolites that had undergone oxidation on the piperidine ring. Analysis of these specific metabolites, such as M-3 and M-4, revealed an unexpected loss of three or four deuterium atoms from the supposedly stable labeled ring. nih.gov This finding provided crucial mechanistic information, suggesting a complex hydroxylation process and demonstrating the power of using deuterated analogs to uncover intricate details of biotransformation pathways that would be difficult to discern otherwise. nih.gov

Table 3: Summary of Key Roxatidine Metabolites Identified Using Roxatidine-d10 in Animal Models nih.gov

Metabolite IDFinding in RatsFinding in DogsKey Structural Information
M-1MajorMajorNot specified in abstract.
M-8MajorMajorNot specified in abstract.
M-10MajorMajorNot specified in abstract.
M-11MajorMajorNot specified in abstract.
M-4MajorNot FoundOxygenated on the piperidine ring with a loss of 3 or 4 deuterium atoms.
M-3MinorMinorOxygenated on the piperidine ring with a loss of 3 or 4 deuterium atoms.
Other Hydroxylated MetabolitesMinorMinorAromatic and piperidine ring-hydroxylated metabolites found in small amounts.

Degradation Chemistry and Stability Studies for Research Purity

Forced Degradation Studies Under Varied Stress Conditions (Acidic, Alkaline, Oxidative, Photolytic)

Forced degradation studies, or stress testing, are conducted to intentionally degrade a compound to identify potential degradation products and establish its intrinsic stability. These studies are crucial for the development of stability-indicating analytical methods. For Roxatidine (B1205453) Acetate (B1210297) Hydrochloride, forced degradation has been explored under various conditions, including acid and base hydrolysis, oxidation, and photolysis.

A preformulation study on Roxatidine Acetate indicated its susceptibility to hydrolysis under both acidic and basic conditions. researchgate.net The compound was found to be relatively stable under neutral and photolytic conditions. Another study that developed stability-indicating chromatographic methods for Roxatidine Acetate also investigated its degradation under different stress conditions to ensure the method could separate the parent drug from its degradation products. researchgate.net

The following table summarizes the typical conditions used in forced degradation studies of Roxatidine Acetate Hydrochloride and the observed stability.

Stress ConditionReagent/MethodTemperatureDurationObservation
Acidic Hydrolysis 0.1 M HClReflux (70°-80°C)2 hoursSignificant degradation
Alkaline Hydrolysis 0.1 M NaOHReflux (70°-80°C)2 hoursSignificant degradation
Oxidative 10% H₂O₂Reflux (70°-80°C)2 hoursResistant to oxidation
Photolytic Direct SunlightAmbient1 hourStable
Neutral Hydrolysis WaterReflux (70°-80°C)2 hoursStable

This table is based on data from preformulation studies of Roxatidine Acetate. researchgate.net

Identification and Structural Characterization of Degradation Products

The identification and structural characterization of degradation products are essential for understanding the degradation pathways and for developing analytical methods capable of monitoring the purity of the compound. While detailed public data on the specific degradation products of Roxatidine-d10 Acetate Hydrochloride under forced chemical degradation is limited, insights can be drawn from metabolic studies and the known chemistry of its functional groups.

The primary degradation pathway for Roxatidine Acetate Hydrochloride is hydrolysis of the ester and amide linkages. Under hydrolytic conditions, the following degradation products are anticipated:

Roxatidine (Desacetyl Roxatidine Acetate): This is the primary active metabolite of Roxatidine Acetate and is formed by the hydrolysis of the acetate ester group. wikipedia.org Its formation is expected under both acidic and basic conditions.

3-(3-((piperidin-1-yl)methyl)phenoxy)propan-1-amine: Further hydrolysis of the amide bond in Roxatidine would yield this amine derivative.

Glycolic Acid: This would be a byproduct of the amide hydrolysis of Roxatidine.

Acetic Acid: This is a byproduct of the initial ester hydrolysis.

In vivo metabolism studies of Roxatidine Acetate Hydrochloride, which used the d10-labeled compound, identified several metabolites resulting from enzymatic degradation. pharmaceutical-journal.com These metabolites can provide clues to other potential, albeit minor, chemical degradation pathways, such as oxidation:

Hydroxylated Metabolites: Hydroxylation on the piperidine (B6355638) ring was observed in metabolic studies. pharmaceutical-journal.com This suggests that under oxidative stress, N-oxides or hydroxylated piperidine derivatives could potentially form.

Assessment of Compound Stability for Research and Analytical Purposes

Based on the available data, this compound is expected to be a moderately stable compound for research and analytical purposes.

Storage: For long-term storage, it is recommended to keep the compound in a solid form, protected from moisture and high temperatures, to prevent hydrolysis. Storage at low temperatures (e.g., -20°C) in a sealed container is advisable. nih.govacs.org

Solution Stability: Solutions of this compound should be prepared fresh. If storage of solutions is necessary, they should be kept at a neutral pH and protected from light. Aqueous solutions are not recommended for storage for more than a day. acs.org The use of aprotic organic solvents like DMSO or ethanol (B145695) can enhance stability in solution. acs.org

Analytical Method Development: When developing analytical methods, such as HPLC, it is crucial to use a mobile phase with a pH that minimizes hydrolysis. The stability-indicating methods developed for Roxatidine Acetate utilize mobile phases with controlled pH to ensure the integrity of the analyte during analysis. researchgate.net The compound's susceptibility to degradation under acidic and basic conditions underscores the importance of a well-validated, stability-indicating method for accurate purity assessment and quantification in research samples.

Pharmacodynamic and Mechanistic Studies in Non Human and in Vitro Models

Molecular Interactions with Histamine (B1213489) H2 Receptors: Binding and Antagonism

The interaction of roxatidine (B1205453) with histamine H2 receptors has been characterized through various in vitro models, confirming its role as a specific and competitive antagonist. drugbank.comwikipedia.org

Studies conducted on isolated and enriched guinea-pig parietal cells have been instrumental in quantifying the receptor binding affinity of roxatidine and its parent compound, roxatidine acetate (B1210297). The potency of an antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In these studies, roxatidine acetate and roxatidine demonstrated significant affinity for the H2-receptor, comparable to that of ranitidine (B14927). nih.gov The histamine-stimulated acid production, measured by ¹⁴C-aminopyrine accumulation, was effectively inhibited by these compounds. nih.gov

Table 1: H2 Receptor Antagonist Potency in Isolated Guinea-Pig Parietal Cells nih.gov
CompoundpA2 Value (± SEM)
Roxatidine Acetate7.15 ± 0.09
Roxatidine (active metabolite)7.03 ± 0.02
Ranitidine (comparator)6.83 ± 0.10

Roxatidine acetate functions as a competitive inhibitor of histamine at the parietal cell H2 receptor. drugbank.comontosight.ai This mechanism means that it binds reversibly to the H2 receptors without activating them, thereby preventing histamine from binding and exerting its stimulatory effect on acid secretion. drugbank.com Studies have demonstrated that roxatidine acetate, roxatidine, and ranitidine all shift the concentration-response curve of histamine to the right, a hallmark of competitive antagonism. nih.gov Subsequent analysis of this data using Schild plots yielded straight lines, further confirming the competitive nature of the inhibition at the H2 receptor sites on guinea-pig parietal cells. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., cAMP, NF-κB, Akt, IKK)

Beyond its primary effect on gastric acid, roxatidine has been shown to modulate key intracellular signaling pathways involved in inflammation and cellular responses.

The histamine H2 receptor is a G-protein coupled receptor that, upon activation by histamine, stimulates the enzyme adenylate cyclase. nih.govsigmaaldrich.com This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. By blocking the H2 receptor, roxatidine prevents this activation, leading to a reduction in intracellular cAMP concentrations. frontiersin.orgnih.gov

Direct investigation in isolated guinea-pig parietal cells confirmed that roxatidine acetate and its active metabolite, roxatidine, produce a concentration-dependent inhibition of histamine-stimulated adenylate cyclase activity. nih.gov The potency of this inhibition was found to be similar to that of ranitidine. nih.gov

Table 2: Inhibition of Histamine-Stimulated Adenylate Cyclase in Guinea-Pig Parietal Cells nih.gov
CompoundpA2 Value (± SEM)
Roxatidine Acetate6.85 ± 0.86
Roxatidine (active metabolite)7.14 ± 0.04
Ranitidine (comparator)6.92 ± 0.01

Research has revealed that roxatidine's effects extend to other critical signaling pathways, particularly those involved in inflammation. In various in vitro models, roxatidine has been shown to suppress inflammatory responses through the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. medchemexpress.comnih.gov

In a study using TNF-α/IFN-γ-stimulated human keratinocytes, roxatidine acetate chloride (RXA) was found to inhibit the NF-κB signaling pathway. nih.gov This was demonstrated by its ability to reverse the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. nih.gov Furthermore, RXA significantly inhibited the phosphorylation of IKK, an upstream kinase that targets IκBα for degradation, and suppressed the translocation of the NF-κB p65 subunit into the nucleus. nih.gov The study also indicated that these effects were associated with the upstream Akt signaling pathway. nih.gov These findings suggest that roxatidine modulates inflammatory gene expression by targeting the signaling cascades that lead to NF-κB activation. nih.govnih.gov

Influence on Biochemical Markers and Cellular Processes in Disease Models (non-clinical focus)

In non-clinical disease models, roxatidine has demonstrated the ability to influence a range of biochemical markers and cellular activities related to inflammation, allergy, angiogenesis, and fibrosis.

In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, roxatidine acetate suppresses inflammatory responses. medchemexpress.com It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.com In animal models of anaphylaxis, roxatidine attenuates mast cell-mediated allergic inflammation, inhibiting the production and mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. medchemexpress.commedchemexpress.com

Furthermore, roxatidine has shown anti-angiogenic properties. In a study using syngeneic mice with colon cancer implants, roxatidine suppressed tumor growth in a dose-related manner. medchemexpress.com This anti-tumor activity was associated with a reduction in vascular endothelial growth factor (VEGF) levels in both the tumor tissue and the serum. medchemexpress.com In a model of fibrosis related to mammary implants, roxatidine prevented fibrosis by inhibiting the activation of NF-κB and p38/MAPK signaling in macrophages, which led to reduced serum levels of transforming growth factor-β (TGF-β) and a decrease in fibroblast abundance. nih.gov

Table 3: Effects of Roxatidine on Biochemical Markers and Cellular Processes in Non-Clinical Models
Model SystemObserved EffectKey Biochemical Markers/Processes AffectedReference
LPS-induced RAW 264.7 MacrophagesAnti-inflammatory↓ NF-κB and p38 MAPK activation; ↓ PGE2, NO, COX-2, iNOS production medchemexpress.commedchemexpress.com
Anaphylactic Animal Model (Compound 48/80-induced)Anti-allergic inflammation↓ TNF-α, IL-6, IL-1β production; ↓ Mast cell degranulation medchemexpress.commedchemexpress.com
Colon 38 Tumor Implants in MiceAnti-angiogenic / Anti-tumor↓ Tumor growth; ↓ VEGF levels in tumor and serum medchemexpress.com
Implant-bearing Mice ModelAnti-fibrotic↓ Macrophage activation; ↓ Serum TGF-β; ↓ Fibroblast abundance nih.gov
Dfb-induced Atopic Dermatitis Mouse ModelAnti-inflammatory / Skin barrier protection↓ IgE, histamine, IL-6 levels; ↓ Mast cell infiltration; ↑ Filaggrin expression frontiersin.orgnih.gov

Effects on Inflammatory Mediators (e.g., VEGF-1) in Cell Culture

Roxatidine Acetate has been shown to modulate key inflammatory mediators, including cytokines and growth factors involved in angiogenesis.

In studies using a syngeneic colon cancer (Colon 38) model in mice, both roxatidine and the related compound cimetidine (B194882) were found to suppress the growth of tumor implants. nih.gov Mechanistic investigation revealed that these H2-receptor antagonists markedly increased necrotic areas and decreased the density of microvessels within the tumor tissue. nih.gov This anti-angiogenic effect was linked to a reduction in Vascular Endothelial Growth Factor (VEGF). Both roxatidine and cimetidine suppressed VEGF levels in the tumor tissue and significantly decreased serum VEGF levels in the tumor-bearing mice. nih.gov Notably, the drugs did not suppress the in vitro growth of the cancer cell line, suggesting the anti-tumor effect is mediated by inhibiting angiogenesis rather than direct cytotoxicity. nih.gov

Further studies have explored its impact on other pro-inflammatory cytokines. In phorbol (B1677699) 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells (HMC-1), roxatidine suppressed both the mRNA and protein expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov This suppression of inflammatory mediators is associated with the inhibition of the NF-κB and p38 MAPK signaling pathways. nih.govmedchemexpress.com

Model SystemMediatorObserved EffectAssociated PathwayReference
Colon 38 Tumor-Bearing MiceVEGF (serum)Significantly DecreasedAnti-angiogenesis nih.gov
Colon 38 Tumor-Bearing MiceVEGF (tumor tissue)SuppressedAnti-angiogenesis nih.gov
Human Mast Cells (HMC-1)TNF-α, IL-6, IL-1βSuppressed (mRNA & Protein)Inhibition of NF-κB and p38 MAPK nih.gov
Dfb-Induced AD Mice SkinIL-6Significantly SuppressedAnti-inflammatory nih.govfrontiersin.org

Impact on Barrier Function and Gene Expression (e.g., filaggrin, AhR-OVOL1-FLG axis) in Model Systems

Recent research has uncovered a novel role for Roxatidine Acetate in modulating skin barrier function, specifically through its influence on filaggrin (FLG) expression and the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.govfrontiersin.org Filaggrin is a critical structural protein for the integrity of the stratum corneum. mdpi.com

In studies using human keratinocytes (HaCaT cells) stimulated with TNF-α/IFN-γ to mimic an inflammatory environment, Roxatidine Acetate treatment recovered the reduced protein expression of filaggrin. nih.govfrontiersin.org This effect was linked to the upregulation of AhR and Sirtuin 1 (SIRT1), proteins crucial for maintaining skin barrier integrity. nih.govfrontiersin.org The mechanism involves the AhR-OVOL1-FLG axis, a key pathway in epidermal differentiation. nih.govmedicaljournals.se Ligation of AhR activates the transcription factor OVO-like 1 (OVOL1), which in turn induces filaggrin expression. nih.govfrontiersin.orgmedicaljournals.se Roxatidine Acetate was found to regulate the mRNA levels of AhR, ARNT (AhR Nuclear Translocator), SIRT1, and OVOL1 in the stimulated keratinocytes, providing a mechanistic basis for its barrier-restoring effects. nih.govresearchgate.net

ModelTarget Gene/ProteinEffect of Roxatidine AcetateReference
TNF-α/IFN-γ Stimulated HaCaT KeratinocytesFilaggrin (Protein)Expression Recovered nih.govfrontiersin.org
AhR (Protein & mRNA)Expression Recovered / Upregulated nih.govresearchgate.net
SIRT1 (Protein & mRNA)Expression Recovered / Upregulated nih.govresearchgate.net
OVOL1 (mRNA)Upregulated nih.govresearchgate.net

Pre-clinical Investigations in Animal Models (Focus on Mechanistic Insight, not therapeutic efficacy)

Animal models have provided valuable insights into the mechanistic actions of Roxatidine Acetate in specific organ systems and have helped explore novel therapeutic applications beyond gastric acid suppression.

Studies in Specific Organ Systems (e.g., gastric mucosal injury models in rats)

While primarily known for inhibiting gastric acid secretion, roxatidine has demonstrated distinct mucosal protective effects. nih.govdrugbank.com In a rat model of non-steroidal anti-inflammatory drug (NSAID)-induced intestinal damage, roxatidine significantly ameliorated small intestinal mucosal injury caused by indomethacin. researchgate.netnih.gov This protective effect was not observed with other H2 antagonists like cimetidine and famotidine, suggesting a mechanism independent of H2-receptor blockade. nih.gov

The investigation revealed that roxatidine's protective action is linked to its ability to increase the amount of mucus in the small intestinal mucosa. nih.gov This mucus-enhancing effect was found to be mediated by endogenous nitric oxide (NO), as it was suppressed by pretreatment with an NO synthase inhibitor (N-nitro-L-arginine methyl ester). nih.gov The effect was not, however, dependent on prostaglandins. nih.gov Further studies in cultured rabbit gastric mucosal cells confirmed that roxatidine directly acts on these cells to increase both the synthesis and secretion of mucus. researchgate.net

Exploration of Novel Therapeutic Potentials (e.g., anti-inflammatory effects in AD mouse models)

The barrier-modulating effects of Roxatidine Acetate observed in vitro have been explored in animal models of atopic dermatitis (AD). nih.govfrontiersin.org In a Dermatophagoides farinae body (Dfb)-induced AD mouse model, oral administration of Roxatidine Acetate led to a significant alleviation of AD skin symptoms, including a reduction in the dermatitis score. nih.govfrontiersin.org

From a mechanistic standpoint, treatment with Roxatidine Acetate produced several key changes:

Reduced Inflammation: It suppressed the Dfb-induced increase in IL-6 levels in the dorsal skin and reduced the infiltration of mast cells. nih.govfrontiersin.org

Immune Modulation: It decreased the serum levels of immunoglobulin E (IgE) and histamine, which are major hallmarks of AD. nih.govfrontiersin.orgnih.gov

Barrier Restoration: Consistent with in vitro findings, Roxatidine Acetate restored the protein expression of filaggrin and the transcription factor AhR in the epidermis of the AD mice. nih.govfrontiersin.org

Signaling Pathway Inhibition: The anti-inflammatory effects were associated with the suppression of the nuclear factor kappa B (NF-κB) signaling cascade, a pivotal mediator of inflammatory diseases. nih.govnih.govresearchgate.net

These findings suggest a novel therapeutic potential for Roxatidine Acetate rooted in a dual mechanism: inhibiting skin inflammation and protecting the skin barrier function. nih.govfrontiersin.orgnih.gov

Future Directions and Emerging Research Avenues

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR for Deuterium (B1214612) Location)

The precise localization and stability of deuterium atoms within Roxatidine-d10 Acetate (B1210297) Hydrochloride are fundamental to its utility as an internal standard and metabolic tracer. While existing studies have confirmed the structure of Roxatidine (B1205453) Acetate Hydrochloride using multinuclear NMR (¹H, ¹³C, and ¹⁵N), future research will necessitate more advanced spectroscopic techniques for the deuterated analogue. umich.edu

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary candidate for this advanced characterization. Techniques such as Deuterium (²H) NMR can directly probe the deuterium nuclei, providing unambiguous confirmation of the isotopic labeling sites on the piperidine (B6355638) ring. Furthermore, advanced two-dimensional NMR experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be optimized to correlate deuterium signals with adjacent proton and carbon atoms, offering a comprehensive map of the deuteration pattern.

Computational Modeling and Molecular Dynamics Simulations of Compound Interactions

Computational modeling and molecular dynamics (MD) simulations offer powerful in silico approaches to predict and visualize the interactions of Roxatidine-d10 Acetate Hydrochloride at a molecular level. These methods can simulate the dynamic behavior of the compound, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Future research could employ MD simulations to model the interaction of roxatidine with its biological target, the histamine (B1213489) H2-receptor. By creating a computer model of the receptor-ligand system, researchers can simulate the atomic motions over time, helping to identify key binding interactions and conformational changes that are crucial for its antagonist activity. nih.gov Such simulations can elucidate the energetic landscape of the binding process and explain the competitive inhibition mechanism.

Moreover, computational models can be used to investigate the kinetic isotope effect observed with deuterated compounds. nih.gov By simulating the metabolic pathways, such as the hydroxylation of the piperidine ring, researchers can model the transition states of the reactions. nih.gov Comparing the energetics of these transitions for both the deuterated and non-deuterated compounds can provide a theoretical basis for the observed differences in metabolic rates and HPLC retention times. nih.gov These simulations can help in understanding why deuterium substitution alters metabolic profiles while retaining the fundamental chemical properties.

Integration of Omics Technologies in Metabolic Research (e.g., Metabolomics, Proteomics)

The study of Roxatidine Acetate Hydrochloride metabolism has traditionally relied on techniques like gas chromatography-mass spectrometry (GC/MS) to identify key metabolites. nih.gov The co-administration of ¹⁴C-labeled and d10-labeled roxatidine has successfully facilitated the identification of numerous urinary metabolites in animal models. nih.gov The future of this research lies in the integration of comprehensive "omics" technologies, such as metabolomics and proteomics, to gain a more holistic understanding of the drug's metabolic fate and its systemic effects.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be employed to create a detailed metabolic fingerprint following the administration of this compound. By comparing the metabolomes of treated versus untreated subjects, researchers can identify not only the direct metabolites of the drug but also the downstream endogenous metabolites that are affected by its biological activity. This approach can uncover novel metabolic pathways influenced by H2-receptor antagonism.

Proteomics, the study of the entire set of proteins, can complement metabolomic data by identifying changes in protein expression in response to the drug. For instance, investigating the proteome of gastric parietal cells after treatment could reveal changes in the expression of proteins involved in acid secretion pathways, beyond the H2-receptor itself. This integrated omics approach provides a systems-level view of the drug's mechanism of action and its broader physiological impact.

Table 1: Identified Metabolites of Roxatidine Acetate Hydrochloride in Animal Models

This interactive table summarizes major metabolites identified in previous studies. nih.gov

Metabolite ID Presence in Rats Presence in Dogs Notes
M-1 Yes Yes Major Metabolite
M-8 Yes Yes Major Metabolite
M-10 Yes Yes Major Metabolite
M-11 Yes Yes Major Metabolite
M-4 Yes No Found only in the rat

Development of Novel Research Tools and Standards based on this compound

This compound is primarily utilized as an internal standard in quantitative bioanalysis. The development of deuterated compounds has been a significant advancement in analytical chemistry, enhancing the precision and accuracy of mass spectrometry-based methods. The future will see the refinement and expansion of its use as a certified reference material and a tool for more complex research applications.

As a stable-isotope-labeled internal standard, this compound is essential for correcting for variability during sample preparation and analysis, such as issues with extraction efficiency, instrument fluctuations, and matrix effects. Future efforts will focus on producing highly characterized and certified reference standards of this compound to ensure inter-laboratory consistency and to support regulatory submissions for its parent drug. The high isotopic purity, with deuterium incorporation specified to be greater than or equal to 99%, is a key parameter that must be rigorously maintained and verified.

Beyond its role in pharmacokinetics, this compound can be used as a tool to investigate enzymatic reaction mechanisms. The kinetic isotope effect, where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, can be exploited to study the rate-limiting steps of its metabolism. nih.gov This makes it a valuable probe for studying the activity of cytochrome P450 enzymes responsible for its hydroxylation. The development of standardized assays using this compound could help in characterizing enzyme function and in screening for potential drug-drug interactions.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Roxatidine Acetate Hydrochloride
Roxatidine
Cimetidine (B194882)
Ranitidine (B14927)
Famotidine
Histamine
Buriamide
Tyramine

Q & A

Basic: What analytical methods are recommended for quantifying Roxatidine-d10 Acetate Hydrochloride purity in synthesized samples?

Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis. For example, a validated method involves dissolving the compound in ethanol (99.5%) and using a mobile phase of hexane, ethanol, triethylamine, and acetic acid (100%) at 35°C. System suitability criteria include retention time (~10 minutes for Roxatidine acetate) and resolution between the analyte and related substances (e.g., degradation products). Peak area thresholds for impurities should not exceed 1/5 of the main peak area .

Basic: How does the deuterated form (d10) of Roxatidine Acetate Hydrochloride differ experimentally from the non-deuterated form?

Answer : The deuterated form (this compound) replaces ten hydrogen atoms with deuterium, primarily to serve as an internal standard in mass spectrometry-based assays. This isotopic labeling minimizes ion suppression and improves quantification accuracy in pharmacokinetic studies. For example, it enables precise differentiation between endogenous and exogenous metabolites in plasma during LC-MS/MS analysis .

Advanced: How can researchers design a stability study to evaluate this compound under varying storage conditions?

Answer : Follow a factorial design testing:

  • Temperature : -20°C (long-term), 2-8°C (short-term), and 25°C (accelerated).
  • Matrix : Assess stability in solvents (DMSO, ethanol, water) and biological matrices (e.g., plasma).
  • Timepoints : 0, 1, 2, 4, and 6 months.
    Use HPLC or LC-MS/MS to monitor degradation products, particularly focusing on peaks eluting after the main analyte. Stability criteria require ≤5% deviation from initial concentration .

Advanced: What experimental strategies resolve contradictions in pharmacokinetic data for Roxatidine Acetate Hydrochloride formulations?

Answer : Bioequivalence studies comparing generic and reference formulations should adopt a randomized, crossover design with a 5-day washout period. Key parameters include Cmax, AUC0–t, and Tmax for the active metabolite (roxatidine). For example, a study with 36 participants under fasting/fed conditions found no significant differences in AUC between formulations, validated via LC-MS/MS .

Basic: What solubility properties of this compound are critical for in vitro assays?

Answer : The compound is highly soluble in DMSO (71 mg/mL), ethanol (10 mg/mL), and water (71 mg/mL). For cell-based assays, dissolve in DMSO to avoid solvent toxicity (final concentration ≤0.1%). Pre-warm aqueous solutions to 37°C to prevent crystallization .

Advanced: How can Central Composite Design (CCD) optimize Roxatidine Acetate Hydrochloride formulations?

Answer : CCD-response surface methodology evaluates factors like polymer concentration (e.g., HPMC), gas-generating agents (e.g., sodium bicarbonate), and floating lag time. For gastric-retentive tablets, optimize for sustained release (>12 hours) and buoyancy (lag time <1 hour). Validate using dissolution testing in simulated gastric fluid (pH 1.2) .

Advanced: What mechanistic insights support Roxatidine Acetate Hydrochloride’s therapeutic potential beyond gastric acid suppression?

Answer : Preclinical studies in atopic dermatitis models show Roxatidine inhibits NF-κB signaling, reduces IgE/histamine levels, and upregulates filaggrin expression. Methods include ELISA for cytokine quantification (e.g., TNF-α, IL-6) and Western blot for aryl hydrocarbon receptor (AhR) and sirtuin1 pathways. Dose-response studies in murine models use 10–50 mg/kg/day orally .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer : Use nitrile gloves (verified via manufacturer compatibility charts), fume hoods for powder handling, and eye protection. Store in airtight containers at -20°C. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for ingestion .

Advanced: How do researchers validate the use of Roxatidine-d10 as an internal standard in bioanalytical assays?

Answer : Validate via:

  • Selectivity : No interference from plasma matrix or metabolites.
  • Linearity : R<sup>2</sup> ≥0.99 over the expected concentration range.
  • Recovery : ≥90% consistency across low, medium, and high QC samples.
  • Ion suppression : ≤15% variation compared to solvent-only samples.
    Reference deuterated standards must co-elute with the non-deuterated analyte .

Advanced: What statistical approaches address variability in dissolution profiles of sustained-release Roxatidine formulations?

Answer : Use similarity factors (f2) to compare dissolution curves. An f2 value ≥50 indicates equivalence. For multi-point data, apply ANOVA with Tukey’s post hoc test to assess batch-to-batch variability. Non-linear regression models (e.g., Weibull) describe release kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.